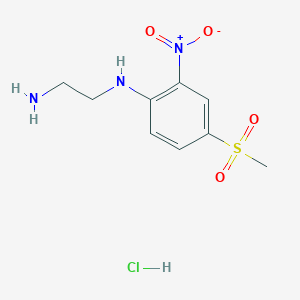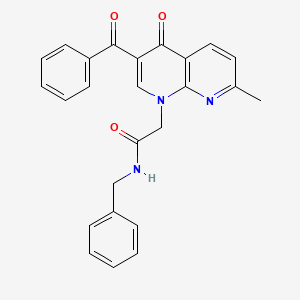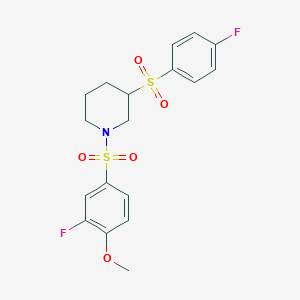![molecular formula C14H21FN4O3S B2572386 1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea CAS No. 1207003-80-2](/img/structure/B2572386.png)
1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea is a synthetic compound with a complex structure that includes a fluorophenyl group, a methanesulfonylpiperazinyl group, and a urea moiety
Applications De Recherche Scientifique
1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Orientations Futures
The compound “1-(4-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea” shows promise in the field of psychostimulant abuse treatment. In rats, it was effective in reducing the reinforcing effects of both cocaine and methamphetamine but did not exhibit psychostimulant behaviors itself . These results support further investigation of this compound as a potential treatment for psychostimulant use disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with a suitable isocyanate to form the urea linkage. The methanesulfonylpiperazine moiety is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The urea moiety can be reduced under specific conditions to form amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-fluorophenyl)-N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a urea moiety.
1-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine: Contains a methylphenylsulfonyl group instead of a methanesulfonyl group.
Uniqueness
1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O3S/c1-23(21,22)19-10-8-18(9-11-19)7-6-16-14(20)17-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIPAZNWJVZFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol](/img/structure/B2572304.png)



![2-{[2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2572311.png)

![3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2572315.png)
![N-tert-butyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2572316.png)

![6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B2572320.png)


![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)
